4-Dodecylphenol
Overview
Description
4-Dodecylphenol is an aromatic alcohol with the molecular formula C18H30O. It is a member of the alkylphenol family, characterized by a phenolic hydroxyl group attached to a dodecyl chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Scientific Research Applications
4-Dodecylphenol has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polyaniline/4-dodecylphenol complexes, which are important organic corrosion inhibitors.
Biology: Studies have evaluated its effect on the production of spleen cell-specific cytokines, such as interferon-gamma and interleukin-4.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
Target of Action
4-Dodecylphenol is an aromatic alcohol It has been evaluated for the production of spleen cell-specific cytokines ifn-γ and il-4 , suggesting a potential role in immune response modulation.
Result of Action
It has been associated with the production of specific cytokines in spleen cells , suggesting that it may have immunomodulatory effects
Safety and Hazards
4-Dodecylphenol can cause severe skin burns and eye damage . It may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection/hearing protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Dodecylphenol can be synthesized through the alkylation of phenol with dodecene. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction proceeds as follows:
C6H5OH+C12H25CH=CH2→C12H25C6H4OH
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow alkylation process. This method ensures high yield and purity of the product. The reaction is carried out in a reactor where phenol and dodecene are continuously fed, and the product is continuously removed. The use of solid acid catalysts, such as zeolites, is common in industrial processes to enhance efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Dodecylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecylbenzoquinone.
Reduction: Reduction reactions can convert it to dodecylcyclohexanol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Dodecylbenzoquinone
Reduction: Dodecylcyclohexanol
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Comparison with Similar Compounds
4-Dodecylphenol is compared with other alkylphenols, such as:
- Nonylphenol
- Octylphenol
- Butylphenol
Uniqueness:
- Longer Alkyl Chain: this compound has a longer alkyl chain compared to nonylphenol and octylphenol, which influences its hydrophobicity and interaction with biological membranes.
- Higher Molecular Weight: It has a higher molecular weight, affecting its physical and chemical properties.
- Enhanced Applications: Its unique structure makes it suitable for specific applications, such as in the preparation of polymeric nanorods and as a corrosion inhibitor .
Properties
IUPAC Name |
4-dodecylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16,19H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWMCPYEODZESQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022508 | |
Record name | 4-Dodecylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-colored liquid with a phenolic odor; [Fisher Scientific MSDS] | |
Record name | 4-Dodecylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20031 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0000023 [mmHg] | |
Record name | 4-Dodecylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20031 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
104-43-8 | |
Record name | p-Dodecylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Dodecylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Dodecylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-dodecylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-DODECYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZF5Y6P2G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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